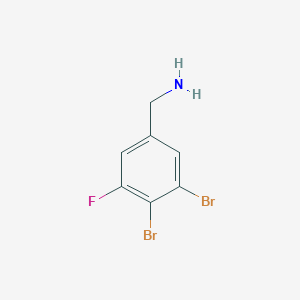

3,4-Dibromo-5-fluorobenzylamine

Description

Significance of Aryl Halides in Synthetic Pathways

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in organic synthesis. chemistrylearner.com Their importance stems from their versatility as synthetic intermediates for creating more complex molecules. libretexts.org The carbon-halogen bond in aryl halides, while generally stable, can be activated under specific reaction conditions, making them key precursors for a multitude of chemical transformations. fiveable.me

One of the most significant applications of aryl halides is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions. fiveable.mefiveable.me These reactions allow for the formation of new carbon-carbon bonds, a cornerstone of modern synthetic chemistry. The reactivity of the aryl halide in these processes is dependent on the nature of the halogen, with iodides being the most reactive, followed by bromides and then chlorides. fiveable.mefrontiersin.org This differential reactivity allows chemists to perform selective transformations on polyhalogenated aromatic compounds. Furthermore, aryl halides are precursors to organometallic reagents, such as Grignard reagents (arylmagnesium halides) and organolithium compounds, which are potent nucleophiles used to form new bonds with a wide range of electrophiles. fiveable.me

The Role of Fluorine and Bromine in Modulating Molecular Properties and Reactivity

The introduction of fluorine and bromine atoms onto an aromatic ring can drastically alter a molecule's physicochemical properties, a strategy widely employed in drug design and materials science. discoveryoutsource.comresearchgate.net

Fluorine , being the most electronegative element, imparts unique properties. Its small size means it can often substitute for a hydrogen atom with minimal steric disruption. discoveryoutsource.com However, its powerful electron-withdrawing nature can significantly modulate the acidity or basicity of nearby functional groups, influence molecular conformation, and alter binding affinity to biological targets. acs.org In medicinal chemistry, fluorine substitution is a common strategy to enhance metabolic stability, improve bioavailability, and increase the potency of drug candidates. discoveryoutsource.comacs.org

Bromine , being larger and less electronegative than fluorine, introduces different effects. Its size can create specific steric interactions that may enhance the selectivity of a drug for its target protein. discoveryoutsource.com The carbon-bromine bond is also a key functional group for further synthetic modifications, particularly in palladium-catalyzed cross-coupling reactions, where it serves as a reliable reactive handle. researchgate.net The presence of bromine can also influence a compound's solubility and permeability. discoveryoutsource.com The combination of both fluorine and bromine on the same aromatic scaffold, as seen in 3,4-Dibromo-5-fluorobenzylamine, offers a complex interplay of these electronic and steric effects, providing a unique building block for synthetic exploration.

Overview of Benzylamine (B48309) Derivatives as Synthetic Precursors and Scaffolds

Benzylamine and its derivatives are a critical class of compounds in organic synthesis. wikipedia.org The benzylamine moiety consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) bonded to an amine. This structure is a common feature in a vast number of biologically active compounds and natural products.

As synthetic precursors, benzylamines are used in the manufacturing of numerous pharmaceuticals, including agents for treating pain, infections, and neurological disorders. wikipedia.orgopenmedicinalchemistryjournal.com They can undergo a wide variety of chemical reactions, such as N-alkylation, N-acylation, and reactions to form more complex heterocyclic systems like isoquinolines. wikipedia.org

In medicinal chemistry, the benzylamine framework is considered a "privileged scaffold," meaning it is a molecular structure that is capable of binding to multiple biological targets with high affinity. This makes benzylamine derivatives a rich source for the development of new therapeutic agents. nih.gov They serve as versatile building blocks in combinatorial chemistry and library synthesis, allowing for the rapid generation of diverse molecules for biological screening. acs.orgenamine.net The ability to readily modify the aromatic ring (for example, through halogenation) and the amine group makes them highly adaptable for optimizing pharmacological properties.

Focus on this compound

While the broader classes of halogenated aromatics and benzylamines are well-studied, specific multi-substituted compounds often remain subjects of niche research until a particular application is discovered. This compound is one such compound. Publicly available, peer-reviewed research focusing specifically on its synthesis and reactivity is limited. However, its chemical identity is confirmed, and it is available from commercial suppliers, indicating its use as a building block in specialized synthetic applications.

Chemical Identity

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 1803777-87-8 |

| Molecular Formula | C₇H₆Br₂FN |

| Molecular Weight | 282.94 g/mol |

| SMILES | C1=C(C(=C(C=C1F)Br)Br)CN |

Table 1: Chemical Identifiers for this compound. Data sourced from commercial supplier information.

Potential Synthetic Pathways and Reactivity

Based on established organic chemistry principles, the synthesis of this compound would likely start from a more readily available substituted benzene. A plausible route could involve the bromination of a fluorobenzylamine derivative or the reduction of a corresponding dibromo-fluorobenzonitrile or benzaldehyde. The precise control of regiochemistry during the bromination steps would be critical to achieving the desired 3,4-dibromo substitution pattern.

The reactivity of this compound is dictated by its functional groups: the primary amine and the two distinct carbon-bromine bonds on the aromatic ring.

The primary amine (—CH₂NH₂) is nucleophilic and basic, allowing it to react with electrophiles such as acyl chlorides, alkyl halides, and carbonyl compounds to form amides, secondary/tertiary amines, and imines, respectively.

The C-Br bonds are sites for further functionalization, primarily through organometallic chemistry. The bromine atom at position 4 is flanked by another bromine and a fluorine, while the bromine at position 3 is adjacent to the aminomethyl group. These differing electronic environments could potentially allow for selective reactions at one of the bromine sites under carefully controlled cross-coupling conditions.

The presence of three different halogens (implied, with the amine group) and their specific placement makes this compound a potentially valuable, albeit complex, scaffold for building highly functionalized molecules.

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dibromo-5-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2FN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYRAHHFSPPGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Mechanisms of 3,4 Dibromo 5 Fluorobenzylamine Analogs

Reactions at the Amine Functionality

The nitrogen atom of the benzylamine (B48309) moiety, with its lone pair of electrons, serves as a primary site for a variety of chemical reactions. These transformations allow for the construction of more complex molecular architectures.

Nucleophilic Acyl Substitution for Amide Formation

One of the most fundamental transformations of primary amines like benzylamine analogs is their reaction with carboxylic acid derivatives to form amides. This reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comfuturelearn.com The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl group. futurelearn.com

The efficiency and conditions of the reaction depend on the nature of the acylating agent.

Acyl Chlorides and Anhydrides : These are highly reactive acylating agents. The reaction typically occurs under mild conditions, often in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the acidic byproduct (HCl or a carboxylic acid). masterorganicchemistry.comhud.ac.uk The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the leaving group (chloride or carboxylate) to yield the amide. futurelearn.commasterorganicchemistry.com

Carboxylic Acids : Direct reaction with carboxylic acids is less favorable as the amine will first act as a base, leading to an acid-base reaction. Therefore, coupling reagents or activators are required. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) form an "active ester" intermediate with a good leaving group, which is then readily attacked by the amine. masterorganicchemistry.com Boron-based reagents, such as B(OCH₂CF₃)₃, have also been shown to facilitate the direct amidation of carboxylic acids with benzylamines under relatively mild conditions. acs.org

The table below summarizes various conditions for amide synthesis from benzylamines.

| Acylating Agent | Reagent/Catalyst | Solvent | Temperature | Yield | Ref. |

| Phenylacetic acid | B(OCH₂CF₃)₃ | MeCN | 80 °C | 91% | acs.org |

| 4-Fluorobenzoyl chloride | Triethylamine | Cyrene™ | 0 °C to rt | 81% | hud.ac.uk |

| Benzoic acid | I₂–TBHP | N/A | N/A | High | researchgate.net |

| Carboxylic Acid | DCC | N/A | N/A | Good | masterorganicchemistry.com |

Imine and Schiff Base Formation

Primary benzylamines readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. wikipedia.orglibretexts.org These compounds are characterized by a carbon-nitrogen double bond (azomethine group) and are important intermediates in organic synthesis. nih.gov

The formation of an imine is a reversible, acid-catalyzed process that involves two main stages: wikipedia.orgresearchgate.net

Nucleophilic Addition : The nitrogen atom of the benzylamine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a neutral tetrahedral intermediate called a carbinolamine or hemiaminal. libretexts.orgresearchgate.net

Dehydration : The carbinolamine is then protonated on the oxygen by an acid catalyst. This converts the hydroxyl group into a good leaving group (water), which is subsequently eliminated to form the C=N double bond of the imine. libretexts.orgresearchgate.net

The reaction's rate is pH-dependent, with optimal rates typically observed around a pH of 5. At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. libretexts.org The stability of the resulting imine can be enhanced by conjugation, for example, when both the amine and the carbonyl compound are aromatic. youtube.com

α-Functionalization of the Benzylic Carbon

The C-H bond at the benzylic position (the carbon adjacent to the aromatic ring and the nitrogen) is susceptible to functionalization due to its relative weakness and proximity to activating groups. rsc.org Photocatalysis and radical-based methods have emerged as powerful tools for these transformations. acs.orgnih.gov

The generation of an α-amino radical is a key step toward functionalizing the benzylic carbon. One strategy involves the in-situ formation of an imine from a primary benzylamine, which can then be deprotonated at the benzylic C-H bond to form a delocalized α-amino carbanion. chinesechemsoc.org This carbanion can undergo a single electron transfer (SET) with a suitable partner, like an alkyl iodide, to generate a resonance-stabilized α-imino radical and an alkyl radical. chinesechemsoc.org

These two radical species can then combine in a radical-radical cross-coupling event to form a new C-C bond at the α-position. chinesechemsoc.orgyoutube.com This process, termed radical carbonyl catalysis, allows for the direct α-cross-coupling of unprotected benzylamines with sterically hindered alkyl iodides, providing access to α-branched benzylamines. chinesechemsoc.org Another photocatalytic approach involves the homolytic N-O bond cleavage of oxime esters, which generates both an iminyl radical and an acyloxy radical that can participate in subsequent coupling reactions. elsevierpure.com

Proposed Mechanism for Radical-Radical Coupling:

Imine Formation : Benzylamine condenses with a carbonyl catalyst (e.g., pyridoxal). chinesechemsoc.org

Deprotonation : A base deprotonates the benzylic C-H bond, forming an α-amino carbanion. chinesechemsoc.org

Single Electron Transfer (SET) : The carbanion undergoes SET with an alkyl halide, generating an α-imino radical and an alkyl radical. chinesechemsoc.org

Radical-Radical Coupling : The two radical species couple to form a new C-C bond. chinesechemsoc.orgelsevierpure.com

Product Release : The product is released, and the catalyst is regenerated. chinesechemsoc.org

Photocatalysis offers a mild and atom-economical method for the α-functionalization of amines. nih.gov For unsymmetrical amines, controlling the site of C-H functionalization (regiocontrol) is a significant challenge. However, recent studies have shown that subtle changes in reaction conditions can precisely dictate the regiochemistry. nih.gov

In a photocatalytic system involving an iridium photocatalyst, the regioselectivity of the α-amino functionalization of N-alkylbenzylamines was tuned by the choice of solvent and additives. For instance, when reacting N-methylbenzylamine with methyl vinyl ketone (MVK), performing the reaction in methylene (B1212753) chloride favored functionalization at the benzylic position. nih.gov Conversely, switching the solvent to acetonitrile (B52724) resulted in a complete shift to functionalization at the methyl group. nih.gov The addition of an acid (TFA) could switch the selectivity back to the benzylic site, while a base (DBU) promoted functionalization at the methyl group. nih.gov This control is attributed to the interplay of catalyst-substrate interactions, protonation events, and the stability of the intermediate radical species under different conditions. nih.gov Such regiodivergent methods provide powerful tools for synthesizing diverse substituted N-heterocycles and other complex amines from a single starting material. chemrxiv.orgchemrxiv.org

The table below illustrates the effect of reaction conditions on regioselectivity.

| Solvent | Additive | Site of Functionalization | Ref. |

| Methylene Chloride | None | Benzylic | nih.gov |

| Acetonitrile | None | Methyl | nih.gov |

| Acetonitrile | Trifluoroacetic Acid (TFA) | Benzylic | nih.gov |

| Acetonitrile | DBU | Methyl | nih.gov |

Alkylation and Arylation Reactions

N-alkylation and N-arylation of benzylamines are crucial reactions for synthesizing secondary and tertiary amines. Traditional methods often involve the reaction of amines with alkyl halides, but this can lead to overalkylation and the formation of quaternary ammonium (B1175870) salts. researchgate.net

Modern catalytic methods offer greater selectivity.

Borrowing Hydrogen Methodology : This approach uses a catalyst (e.g., heterogeneous Nickel) to temporarily "borrow" hydrogen from an alcohol, converting it to an aldehyde. nih.gov The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated amine, with water as the only byproduct. This method is effective for producing primary benzylamines from benzyl (B1604629) alcohols and ammonia (B1221849) sources, minimizing overalkylation. nih.gov

Directed C-H Functionalization : For arylation or alkylation at a specific position on the aromatic ring of a benzylamine analog, a directing group strategy is often employed. For instance, a picolinamide (B142947) group can be installed on the amine nitrogen. nih.govrsc.org This group coordinates to a metal catalyst (e.g., Rhodium or Palladium), directing the C-H activation and subsequent functionalization to the ortho position of the benzyl ring. nih.govrsc.orgnih.gov This strategy has been used for ortho-alkylation with alkenes and meta-arylation using a transient mediator. nih.govnih.govnih.gov

Dual Photo/Nickel Catalysis : A novel "amino radical transfer" (ART) strategy enables the cross-coupling of aryl halides with alkyl boronic esters. nih.gov This dual catalysis system allows for the formation of C(sp²)-C(sp³) bonds under mild conditions with broad functional group tolerance. nih.gov

Reactions Involving Aromatic Halogen Substituents

The reactivity of the C-Br and C-F bonds in 3,4-dibromo-5-fluorobenzylamine analogs is highly dependent on the reaction conditions and the nature of the attacking reagent. The presence of both "soft" (bromine) and "hard" (fluorine) halogens on the same aromatic ring allows for selective transformations, providing a powerful tool for synthetic chemists.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic rings. In the context of this compound analogs, the fluorine atom is the most likely site for nucleophilic attack, especially when activated by electron-withdrawing groups. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack by nucleophiles.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. In the first step, the nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost in this step. In the second, typically fast step, the leaving group is expelled, and the aromaticity of the ring is restored.

For analogs of this compound, the reaction with nucleophiles such as alkoxides, thiolates, and amines can lead to the selective replacement of the fluorine atom. The bromine atoms are generally less reactive towards nucleophilic attack under typical SNAr conditions. The presence of the aminomethyl group, which can be protonated under acidic conditions or act as a directing group, can also influence the regioselectivity and rate of the substitution.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Polyhalogenated Aromatic Compounds

| Substrate | Nucleophile | Product | Conditions | Yield (%) |

| 1-Bromo-2,4-difluorobenzene | Morpholine | 4-Bromo-2-fluoro-1-morpholinobenzene | DMSO, 120 °C | 85 |

| 1,2-Dibromo-3-fluorobenzene (B108855) | Sodium Methoxide | 2,3-Dibromoanisole | Methanol, Reflux | 78 |

| Pentafluorobenzonitrile | Ammonia | 4-Amino-2,3,5,6-tetrafluorobenzonitrile | Aqueous Ammonia, 100 °C | 92 |

This table presents data from analogous systems to illustrate the principles of nucleophilic aromatic substitution on polyhalogenated benzenes.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls, enynes, and arylamines. For this compound analogs, these reactions offer a powerful method for the selective functionalization of the C-Br bonds. The general order of reactivity for halogens in these couplings is I > Br > Cl > F, making the bromine atoms the primary sites for reaction.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent with an aryl halide. In the case of this compound analogs, regioselective coupling can often be achieved. The C4-Br bond is generally more reactive than the C3-Br bond due to steric hindrance from the fluorine atom at C5. By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, and base, it is possible to achieve either mono- or diarylation. rsc.org

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl halide. Similar to the Suzuki coupling, the C-Br bonds are the reactive sites. The regioselectivity is also influenced by steric and electronic factors, with the C4-Br bond typically being more reactive. This reaction is invaluable for the introduction of alkynyl moieties, which can be further elaborated. researchgate.netsoton.ac.uk

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is particularly useful for synthesizing derivatives of this compound where the aromatic ring is further functionalized with different amino groups. The choice of phosphine (B1218219) ligand is crucial for achieving high yields and functional group tolerance. wikipedia.orglibretexts.orgorganic-chemistry.org

Table 2: Regioselective Cross-Coupling Reactions of Dibrominated Aromatic Compounds

| Substrate | Coupling Partner | Reaction Type | Catalyst/Ligand | Product(s) | Ratio | Yield (%) |

| 1,2-Dibromo-3-fluorobenzene | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | 2-Bromo-3-fluoro-1,1'-biphenyl | Mono | 75 |

| 3,4-Dibromofuran | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂/CuI | 3-Bromo-4-(phenylethynyl)furan | Mono | 82 |

| 1-Bromo-2-iodo-4-nitrobenzene | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃/BINAP | 4-(2-Iodo-4-nitrophenyl)morpholine | Selective at Br | 90 |

This table showcases the regioselectivity achievable in cross-coupling reactions of structurally related dihaloaromatic compounds.

The halogen-dance rearrangement is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. wikipedia.orgnucleos.com This process typically proceeds through a series of deprotonation and halogenation steps involving aryl anion intermediates. In this compound analogs, treatment with a strong base, such as lithium diisopropylamide (LDA), could potentially induce the migration of a bromine atom. clockss.org

While cross-coupling reactions typically activate C-Br bonds, the activation of the stronger C-F bond is a more challenging but increasingly important transformation. Transition metal complexes, particularly those of nickel and palladium, have been shown to mediate the cleavage of C-F bonds, often through oxidative addition.

For this compound analogs, selective C-F bond activation in the presence of C-Br bonds is difficult but could potentially be achieved with specialized catalytic systems. This would open up new avenues for the synthesis of highly functionalized fluorinated compounds. Conversely, metal-catalyzed activation of the C-Br bonds is a well-established process and is the basis for the cross-coupling reactions discussed earlier.

Rearrangement Processes

Beyond the halogen-dance, other rearrangement processes can occur, particularly under electrophilic conditions.

While less common than nucleophilic substitutions on such electron-deficient rings, electrophilic rearrangements can be induced under specific conditions. For instance, treatment with strong acids could potentially lead to protonation of the ring followed by migration of a bromine atom. However, the strong deactivating effect of the halogens makes classical electrophilic aromatic substitution challenging. More plausible are rearrangements occurring on side chains or involving the aminomethyl group, which could then influence the aromatic substitution pattern.

Mechanistic Investigations of Key Transformations

The functionalization of benzylamines and their derivatives often involves the activation of C-H bonds, a process that has been the subject of detailed mechanistic scrutiny. Research into the direct alkylation of benzylic amines, for instance, has revealed complex reaction pathways that deviate from simple, direct C(sp³)–H activation.

One of the key transformations investigated is the rhodium-catalyzed C-H alkylation of benzylamines. Mechanistic studies, including kinetic and isotopic labeling experiments, have been instrumental in elucidating the intricate steps of this process. These investigations have challenged initial assumptions and provided a more nuanced understanding of the reaction pathway.

A significant finding in the study of benzylic amine alkylation is the role of imine intermediates. Contrary to a direct C(sp³)–H activation at the benzylic position, evidence suggests that the reaction often proceeds through the formation of an imine. This transformation involves an initial oxidation of the benzylamine to the corresponding imine, followed by a C(sp²)–H activation of this intermediate.

Kinetic Isotope Effect Studies

To probe the rate-determining step of these transformations, kinetic isotope effect (KIE) studies are a powerful tool. In the context of the Rh(I)-catalyzed direct C-H alkylation of benzylic amines with alkenes, a primary kinetic isotope effect of 4.3 was observed at the benzylic C-H position. This significant KIE suggests that the cleavage of this C-H bond is involved in the rate-determining step of the reaction.

Further investigations into the N-H bond's role revealed a much smaller KIE, indicating that the N-H bond is not broken in the rate-determining step. This finding helps to rule out mechanisms where the benzylic C-H and N-H bonds are cleaved simultaneously.

The observation of a significant primary KIE at the benzylic position, coupled with a reversible H-D exchange at the same site, points to a complex mechanism with at least two distinct steps involving the cleavage of the corresponding C-H bonds.

Deuterium (B1214612) Labeling Experiments

Deuterium labeling experiments provide further support for the proposed mechanisms. In studies of Rh-catalyzed C-H alkylation of benzylamine derivatives, H/D scrambling has been observed. For instance, when a deuterated benzylamine derivative was reacted in the presence of an alkene, deuterium incorporation was seen in the product at different positions. This scrambling indicates that the C-H bond activation is a reversible process.

These labeling studies, in conjunction with the identification of imine intermediates, have led to the proposal of detailed catalytic cycles. A plausible pathway involves the oxidative addition of the N-H bond to the rhodium center, followed by insertion of the alkene into the Rh-H bond. Subsequently, activation of the ortho C-H bond of the aromatic ring can occur, leading to the final alkylated product.

The table below summarizes key findings from mechanistic studies on analogous benzylamine transformations.

| Transformation | Key Mechanistic Feature | Experimental Evidence |

| Rh(I)-catalyzed C-H alkylation | Proceeds via an imine intermediate | Isolation and reactivity studies of the imine intermediate |

| Rh(I)-catalyzed C-H alkylation | Benzylic C-H bond cleavage is rate-determining | Primary kinetic isotope effect (kH/kD = 4.3) |

| Rh-catalyzed C-H alkylation | Reversible C-H bond activation | H/D scrambling observed in deuterium labeling experiments |

These mechanistic insights are crucial for the rational design of new synthetic methodologies and for optimizing existing ones. While the specific electronic and steric effects of the bromine and fluorine substituents on this compound would undoubtedly influence its reactivity in these transformations, the fundamental mechanistic principles derived from its analogs provide a solid foundation for predicting and understanding its chemical behavior.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy collectively provide a powerful tool for confirming the identity and assessing the purity of 3,4-Dibromo-5-fluorobenzylamine.

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to the amine, benzyl (B1604629), and aromatic protons. The two amine protons (–NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The benzylic protons (–CH₂) are expected to produce a singlet in the range of 3.8–4.0 ppm. The aromatic region will show two doublets, corresponding to the two aromatic protons, with their coupling patterns influenced by the adjacent fluorine atom.

¹³C NMR: The ¹³C NMR spectrum will reveal the number of unique carbon environments. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached bromine and fluorine atoms. An additional signal will correspond to the benzylic carbon. The carbon atoms attached to the bromine atoms are expected to be significantly downfield.

¹⁹F NMR: The ¹⁹F NMR spectrum is a sensitive probe for the fluorine-containing environment. A single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift of this signal provides a definitive confirmation of the presence and electronic environment of the fluorine substituent.

Expected NMR Data for this compound:

| Nucleus | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |

| ¹H | ~7.5-7.8 | d | Aromatic CH |

| ¹H | ~7.2-7.5 | d | Aromatic CH |

| ¹H | ~3.9 | s | CH₂ (Benzylic) |

| ¹H | ~1.7 | br s | NH₂ (Amine) |

| ¹³C | ~158-162 (d, ¹JCF) | d | C-F |

| ¹³C | ~135-140 | s | Aromatic C |

| ¹³C | ~130-135 | d | Aromatic CH |

| ¹³C | ~120-125 (d, ²JCF) | d | C-Br |

| ¹³C | ~115-120 (d, ²JCF) | d | C-Br |

| ¹³C | ~110-115 | d | Aromatic CH |

| ¹³C | ~45 | s | CH₂ (Benzylic) |

| ¹⁹F | ~ -110 to -115 | s | Ar-F |

Predicted data based on typical chemical shifts for similar functional groups and substituted aromatic systems.

To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling between the two aromatic protons. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, for instance, linking the benzylic proton signal to the benzylic carbon signal.

In the case of a crystalline solid, solid-state NMR (ssNMR) can provide valuable information about the molecular structure and packing in the solid state. This technique can distinguish between different polymorphs or crystalline forms of the compound by detecting subtle differences in the chemical shifts and line shapes of the NMR signals.

Vibrational Spectroscopy: FTIR Analysis of Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.orglibretexts.org The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-F, and C-Br bonds.

Key FTIR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300-3500 libretexts.org |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Benzylic) | Stretch | 2850-2960 |

| C=C (Aromatic) | Stretch | 1450-1600 |

| C-F (Aryl Fluoride) | Stretch | 1100-1250 |

| C-N (Amine) | Stretch | 1020-1250 |

| C-Br (Aryl Bromide) | Stretch | 500-600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. miamioh.edu The mass spectrum of this compound would exhibit a characteristic molecular ion peak. Due to the presence of two bromine atoms, a distinctive isotopic pattern for the molecular ion would be observed, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Expected Mass Spectrometry Fragmentation:

Molecular Ion (M⁺): The mass spectrum would show a cluster of peaks for the molecular ion due to the bromine isotopes.

Alpha-Cleavage: A common fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of the amino group.

Loss of Halogens: Fragmentation involving the loss of bromine or fluorine atoms would also be expected. miamioh.edu

Computational and Theoretical Investigations

Reaction Pathway Analysis and Transition State Modeling

The study of reaction pathways and the modeling of transition states are fundamental to understanding the chemical reactivity of a molecule. For a substituted benzylamine (B48309) like 3,4-Dibromo-5-fluorobenzylamine, these investigations can elucidate mechanisms of reactions such as oxidation, nucleophilic substitution, and enzymatic transformations.

Reaction Pathway Analysis:

Reaction pathway analysis for a compound like this compound would involve the computational exploration of various possible reaction mechanisms. For instance, in an oxidation reaction, which could lead to the corresponding imine or benzaldehyde, theoretical calculations can help determine the most likely sequence of steps. Studies on the oxidation of substituted benzylamines have often pointed to the formation of either a carbocationic intermediate or a carbanionic species as the rate-determining step. ias.ac.innih.gov The specific pathway is highly dependent on the oxidant and reaction conditions.

For example, the oxidation of benzylamines can proceed via a hydride-ion transfer from the amine to the oxidant, resulting in a cationic intermediate. ias.ac.in The stability of this intermediate would be influenced by the electronic effects of the substituents on the aromatic ring. In the case of this compound, the electron-withdrawing nature of the bromine and fluorine atoms would likely destabilize a carbocationic intermediate, potentially favoring an alternative mechanism.

Transition State Modeling:

Transition state modeling is a computational technique used to determine the structure and energy of the transition state of a chemical reaction. This is crucial for calculating activation energies and reaction rates. For a reaction involving this compound, computational software can be employed to locate the transition state geometry for a proposed reaction step. youtube.com

A common approach involves using density functional theory (DFT) calculations to map out the potential energy surface of the reaction. The transition state is a first-order saddle point on this surface. The calculated vibrational frequencies can confirm the nature of the stationary point; a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

The electronic nature of the substituents plays a significant role. For halogenated aromatic compounds, the presence of halogens can influence the stability of transition states through inductive and resonance effects. nih.gov In some cases, aromaticity can even be a feature of the transition structure itself, which can have a profound impact on the reaction barrier. rsc.org

To illustrate the type of data generated from such an analysis, the following hypothetical table outlines calculated activation energies for different proposed steps in a reaction of a substituted benzylamine.

| Reaction Step | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Initial C-H bond cleavage | Hydride Transfer | 25.8 |

| Initial N-H bond cleavage | Proton Transfer | 18.2 |

| Nucleophilic attack on carbonyl | Addition-Elimination | 15.5 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics simulations provide insights into these aspects.

Conformational Analysis:

Conformational analysis of this compound would involve identifying the stable conformers and determining their relative energies. The rotation around the C-C and C-N single bonds gives rise to different spatial arrangements of the atoms. For benzylamine and its derivatives, two main types of conformers are often considered: anti and gauche, which refer to the torsional angle between the phenyl ring and the amino group. colostate.edu

Computational methods can be used to perform a systematic search of the conformational space to locate all low-energy minima. The relative energies of these conformers can be calculated, and their populations at a given temperature can be estimated using the Boltzmann distribution. The presence of bulky bromine atoms and the electronegative fluorine atom on the phenyl ring of this compound would be expected to influence the preferred conformation due to steric and electronic effects. For instance, studies on 2-substituted piperazines have shown that the preference for axial or equatorial conformations can be controlled by intramolecular interactions. nih.gov

The following table provides a hypothetical example of the relative energies of different conformers for a substituted benzylamine.

| Conformer | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| Gauche | ~60° | 0.00 | 65.2 |

| Anti | ~180° | 0.85 | 34.8 |

| Eclipsed (Transition State) | ~0° | 4.50 | - |

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in a given environment, such as in a solvent or interacting with a biological macromolecule. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motion over time.

For fluorinated aromatic compounds, specific force fields have been developed to accurately model their behavior in MD simulations. nih.gov Such simulations can reveal how the molecule interacts with its surroundings, including the formation and breaking of hydrogen bonds, and can provide insights into the entropic contributions to binding energies. nih.gov MD simulations are particularly useful for studying how a molecule like this compound might bind to a protein target, revealing the key interactions that stabilize the complex.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

The chemical architecture of 3,4-Dibromo-5-fluorobenzylamine, with its distinct reactive sites, positions it as a valuable precursor for the synthesis of more intricate molecular structures. The primary amine allows for the formation of amides, imines, and other nitrogen-containing functionalities, while the halogenated aromatic ring can participate in various cross-coupling reactions or serve to modulate the biological and physical properties of the final product. Primary benzylamines are recognized as crucial building blocks in the chemical industry, particularly for producing pharmaceuticals and advanced polymers. nih.gov

Benzylamine (B48309) and its derivatives are key starting materials in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. sci-hub.se

Imidazoles: A direct method for synthesizing 2,4,5-trisubstituted imidazoles involves the base-promoted, deaminative coupling of benzylamines with nitriles. rsc.orgelsevierpure.com This transition-metal-free reaction proceeds by forming an N-benzylbenzimidamide intermediate, which then reacts with another nitrile molecule to form the imidazole (B134444) ring, liberating ammonia (B1221849) in the process. sci-hub.seelsevierpure.com Another approach uses a copper-and-iodine-catalyzed reaction between benzylamines and chalcones, which proceeds through an unusual C-C bond cleavage to yield 1,2,4-trisubstituted imidazoles. nih.gov Given these precedents, this compound could be employed to create highly substituted imidazoles bearing the dibromo-fluorophenyl moiety.

Triazines: 1,3,5-Triazine derivatives are significant in medicinal chemistry and materials science. nih.govekb.eg The synthesis of functionalized triazines often involves sequential nucleophilic substitution reactions on a cyanuric chloride core. Benzylamine scaffolds are utilized in these synthetic routes to introduce specific substituents. nih.gov For instance, N-benzyl-4-chloro-6-morpholino-1,3,5-triazin-2-amine has been synthesized as part of a greener, sonochemical protocol. nih.gov The use of this compound in such syntheses would yield triazine derivatives with a unique halogenation pattern, potentially influencing their biological activity or material properties.

Quinolines: Quinolines are a prominent class of heterocyclic compounds with broad applications. iipseries.orgrsc.org Benzylamine can act as a nucleophilic catalyst in the synthesis of 2-substituted quinolines from 2-aminochalcone derivatives. organic-chemistry.org Other synthetic strategies for quinoline (B57606) derivatives involve multi-step reactions starting from substituted anilines or multi-component reactions involving various aldehydes. acs.orgnih.gov As a substituted benzylamine, this compound could serve either as a catalyst or a building block in tailored quinoline syntheses.

Table 1: Potential Heterocyclic Synthesis Pathways Using Benzylamine Derivatives

| Heterocycle | General Method | Role of Benzylamine Derivative | Potential Product from this compound |

| Imidazole | Base-mediated deaminative coupling with nitriles sci-hub.sersc.org | Reactant | 2-Aryl-4-(3,4-dibromo-5-fluorophenyl)-5-phenyl-1H-imidazole |

| Triazine | Sequential substitution on cyanuric chloride nih.gov | Nucleophilic Reactant | N-(3,4-Dibromo-5-fluorobenzyl)-disubstituted-1,3,5-triazin-2-amine |

| Quinoline | Catalytic cyclization of 2-aminochalcones organic-chemistry.org | Catalyst | 2-Substituted quinoline |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. youtube.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. youtube.com Chiral ligands derived from benzylamine structures are integral to some asymmetric synthesis methodologies. For example, chiral Ni(II) complexes incorporating a ligand based on (S)- or (R)-N-(benzylprolyl)aminobenzophenone serve as robust templates for the asymmetric synthesis of custom amino acids. researchgate.net

While this compound is itself achiral, it could be functionalized and resolved into its enantiomers to serve as a precursor for new chiral auxiliaries. The steric bulk and electronic influence of the dibromo-fluoro-substituted ring could offer unique advantages in controlling stereoselectivity in asymmetric transformations.

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. Many alkaloids exhibit significant physiological activity and are the basis for powerful medicines. The synthesis of these complex molecules often relies on strategically functionalized building blocks. Benzylamines are fundamental intermediates in the synthesis of various nitrogen heterocycles and other pharmaceutically relevant compounds. ias.ac.in Although direct application of this compound in alkaloid synthesis is not documented, its densely functionalized structure makes it a candidate for creating novel molecular scaffolds that could be elaborated into complex, alkaloid-like structures.

Ligands in Coordination Chemistry and Catalysis

The primary amine group of this compound allows it to act as a ligand, donating its lone pair of electrons to a metal center to form a coordination complex. The specific nature of the substituents on the phenyl ring can fine-tune the electronic properties of the metal center, which is a core principle in the design of catalysts. The electron-withdrawing effects of the bromine and fluorine atoms would modulate the electron density at the coordinated metal, influencing its reactivity and catalytic activity.

Benzylamines are known to participate in C-H activation reactions catalyzed by metals like palladium and copper, where the amine group directs the catalyst to a specific position on the molecule. researchgate.netnih.gov These reactions inherently involve the coordination of the benzylamine to the metal catalyst. researchgate.net For instance, a dual catalytic system using copper(II) acetate (B1210297) has been used for the C-H sulfonylation of various benzylamines, including bromo-substituted derivatives. nih.govacs.org The ability of this compound to coordinate with transition metals suggests its potential use in developing new catalysts for a range of organic transformations.

Functionalization of Polymeric and Nanomaterials

The covalent attachment of functional molecules to the surfaces of polymers and nanomaterials is a powerful strategy for tailoring their properties and creating advanced materials for specific applications. The amine group is a versatile handle for such modifications. nih.gov

Graphene oxide (GO) is a form of graphene that is decorated with oxygen-containing functional groups, such as epoxides and carboxylic acids. beilstein-journals.org These groups serve as reactive sites for chemical modification. One of the most common methods for functionalizing GO is through reactions with amines. rsc.org The primary amine can react with the carboxylic acid groups on the edges of GO sheets to form stable amide bonds, or it can open the epoxide rings on the basal plane of GO. beilstein-journals.orgfrontiersin.org

The primary amine of this compound makes it a suitable candidate for the covalent functionalization of GO. This process would graft the dibromo-fluorophenyl moiety onto the graphene surface, which could be used to:

Improve the dispersibility of graphene in specific polymer matrices.

Introduce specific electronic properties to the material.

Create a platform for further chemical reactions via the halogen atoms.

Develop new sensor materials, where the functionalized surface can interact selectively with target analytes. researchgate.net

Table 2: Potential Functionalization Applications

| Material | Functionalization Reaction | Role of this compound | Resulting Feature |

| Graphene Oxide | Amidation of carboxylic acid groups beilstein-journals.orgrsc.org | Nucleophile | Covalent attachment of dibromo-fluorophenyl groups |

| Graphene Oxide | Ring-opening of epoxide groups beilstein-journals.orgfrontiersin.org | Nucleophile | Enhanced dispersibility and modified surface properties |

| Polymer Microspheres | Surface-initiated polymerization/grafting researchgate.net | Precursor for initiator/monomer | Halogen-functionalized polymer surface |

Surface Modification of Polymers

The strategic alteration of polymer surfaces is a critical area of materials science, aimed at tailoring properties such as wettability, adhesion, biocompatibility, and chemical resistance without altering the bulk characteristics of the material. The use of functional organic molecules to introduce specific chemical moieties onto a polymer substrate is a versatile approach to achieve desired surface properties. This compound, with its unique combination of reactive and functional groups, presents a promising candidate for the surface modification of various polymeric materials.

The structure of this compound offers multiple points of interaction and reaction for polymer surface functionalization. The benzylamine group provides a primary amine that can serve as a reactive handle for grafting the molecule onto polymer backbones. This can be particularly effective for polymers containing electrophilic functional groups. Furthermore, the aromatic ring, substituted with two bromine atoms and a fluorine atom, can significantly alter the surface energy and chemical reactivity of the modified polymer.

Research into polymer surface modification often involves techniques like "grafting-to" or "grafting-from". In a "grafting-to" approach, the this compound molecule could be covalently attached to a pre-existing polymer chain. The primary amine group is a key functionality for this purpose, capable of reacting with various functional groups on a polymer surface. For instance, polymers with surface carboxyl or acyl chloride groups can readily form amide bonds with the benzylamine.

The presence of bromine and fluorine atoms on the benzene (B151609) ring imparts distinct properties to the modified polymer surface. Fluorine, being highly electronegative, is known to lower the surface energy of materials, which can lead to increased hydrophobicity and oleophobicity. This is a desirable characteristic for applications requiring anti-fouling or self-cleaning surfaces. The bromine atoms, on the other hand, can serve as sites for further chemical transformations, such as cross-linking or the introduction of other functional groups through reactions like Suzuki or Heck coupling. This opens up possibilities for creating complex, multifunctional polymer surfaces.

The modification process can be characterized by various surface analysis techniques to confirm the successful grafting of the molecule and to understand the resulting changes in surface properties.

Table 1: Potential Effects of Polymer Surface Modification with this compound

| Property Modified | Expected Outcome | Rationale |

| Surface Energy | Decrease | The presence of the highly electronegative fluorine atom on the benzene ring lowers the overall surface energy of the polymer. researchgate.net |

| Wettability | Increased Hydrophobicity | Lower surface energy generally leads to a decrease in wettability by polar liquids like water, as evidenced by an increased water contact angle. nih.gov |

| Adhesion | Potential for Improvement | The primary amine group can form strong chemical bonds with certain substrates or subsequent layers, potentially improving adhesion. researchgate.net |

| Chemical Reactivity | Increased | The bromine atoms on the aromatic ring provide reactive sites for further functionalization through various cross-coupling reactions. |

| Biocompatibility | Application Dependent | The introduction of fluorinated and brominated aromatic groups may influence protein adsorption and cellular interactions, requiring specific investigation for biomedical applications. nih.gov |

Detailed research findings would involve the systematic study of reaction conditions for grafting this compound onto specific polymer substrates, followed by a thorough characterization of the modified surfaces. This would include quantifying the grafting density, measuring changes in contact angles to assess wettability, and evaluating the chemical stability and reactivity of the modified surface. Such studies would provide a comprehensive understanding of the potential of this compound in the field of advanced polymer surface engineering.

Supramolecular Chemistry and Self Assembly

Formation of Inclusion Complexes (e.g., with Crown Ethers)

While specific studies detailing the formation of inclusion complexes exclusively with 3,4-Dibromo-5-fluorobenzylamine are not extensively documented, the behavior of structurally similar molecules, such as 4-fluorobenzylamine, provides a strong predictive framework. It is well-established that benzylammonium ions can form stable host-guest complexes with macrocyclic hosts like crown ethers.

| Potential Host-Guest System | Primary Driving Interaction | Expected Stoichiometry |

| [3,4-Dibromo-5-fluorobenzylammonium]+ · [18-crown-6] | N-H···O Hydrogen Bonding | 1:1 |

Crystal Engineering through Directed Intermolecular Forces

Crystal engineering is the rational design of solid-state structures by controlling intermolecular interactions. For this compound, the combination of a strong hydrogen bond donor (the amino group) and multiple halogen bond donors/acceptors (Br, F) provides a powerful toolkit for directing molecular self-assembly.

The primary amino group is capable of forming robust N-H···N or N-H···X (where X is an electronegative atom) hydrogen bonds, which often act as the principal organizing force, leading to the formation of chains, tapes, or sheets. The dibromo and fluoro substituents introduce the potential for highly directional halogen bonding (C-Br···X and C-F···X). The relative strengths and geometric preferences of these interactions compete and cooperate to define the final crystal lattice. For instance, strong hydrogen bonding might form a primary synthons, a robust structural motif, which is then interconnected in three dimensions via weaker but numerous halogen bonds and van der Waals forces. The precise architecture will depend on factors such as solvent choice and crystallization conditions, which can influence which intermolecular interactions are favored.

Role of Halogen and Hydrogen Bonding in Supramolecular Architectures

The supramolecular architecture of this compound is a direct consequence of the hierarchy and directionality of its intermolecular bonds.

Hydrogen Bonding: The -CH2NH2 group is the primary site for strong hydrogen bonding. The two protons on the nitrogen atom can act as donors to suitable acceptors, such as the nitrogen or halogen atoms of neighboring molecules. This typically leads to the formation of infinite chains or dimeric motifs that are fundamental to the crystal packing. For example, a common motif would be a catemer chain linked by N-H···N interactions.

Halogen Bonding: The bromine and fluorine atoms are key players in guiding the extended structure.

Bromine: The two bromine atoms can act as halogen bond donors, forming C-Br···N or C-Br···Br interactions. These are relatively strong and directional interactions that can link the primary hydrogen-bonded motifs into layers or more complex 3D networks.

Fluorine: The fluorine atom, while being the most electronegative element, typically forms weaker halogen bonds. However, C-F···H-C interactions are common and play a significant role in the fine-tuning of the crystal packing, filling the voids and satisfying the coordination spheres of the atoms.

The interplay is crucial; for instance, a primary chain structure established by N-H···N hydrogen bonds might be further organized into sheets through a network of C-Br···Br and C-F···H-C contacts. The directionality of these halogen bonds is critical in preventing the formation of more common, less-ordered structures, thereby promoting the growth of well-defined, engineered crystals.

| Interaction Type | Donor | Acceptor | Typical Role in Architecture |

| Hydrogen Bond | N-H | N, Br, F | Formation of primary structural motifs (chains, dimers) |

| Halogen Bond | C-Br | N, Br | Linking primary motifs into 2D or 3D networks |

| Weak Halogen/Hydrogen Bond | C-F, C-H | F, H-C | Fine-tuning of crystal packing and stabilization |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The pursuit of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 3,4-Dibromo-5-fluorobenzylamine, future research will likely focus on developing synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

A promising avenue lies in the late-stage functionalization of readily available precursors. For instance, the synthesis of the related 3-Bromo-4-fluorobenzaldehyde has been achieved through the bromination of 4-fluorobenzaldehyde. A similar strategy could be envisioned for a dibrominated analogue. The subsequent conversion of the aldehyde to the benzylamine (B48309) is a critical step. Traditional methods often involve reduction, and future work could explore catalytic reductive amination as a more atom-economical alternative.

Furthermore, the synthesis of halogenated benzylamines from their corresponding benzonitriles is a known industrial practice. A patent for the preparation of halogenated benzylamines describes the hydrogenation of halogenated benzonitriles in the presence of a catalyst and ammonia (B1221849). This suggests that a potential route to this compound could start from 3,4-Dibromo-5-fluorobenzonitrile. Research into optimizing catalysts and reaction conditions for this transformation to enhance selectivity and yield will be a key focus.

Exploration of New Catalytic Transformations

The bromine and fluorine substituents on the aromatic ring of this compound are ripe for exploitation in a variety of catalytic cross-coupling reactions. The differential reactivity of the C-Br and C-F bonds, as well as the potential for C-H bond activation, opens up a vast chemical space for derivatization.

Future research will undoubtedly explore palladium-, copper-, or nickel-catalyzed reactions to selectively substitute the bromine atoms. This could involve Suzuki, Stille, Sonogashira, Buchwald-Hartwig, or other cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. The ability to sequentially functionalize the two bromine atoms would allow for the creation of a diverse library of derivatives with tailored electronic and steric properties.

Moreover, the presence of the fluorine atom can influence the reactivity of the adjacent C-H bonds, making them potential targets for directed C-H activation and functionalization. This would provide an even more direct and efficient way to build molecular complexity from the this compound core.

Integration with Flow and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous manufacturing and automation. nus.edu.sgresearchgate.netinnovationnewsnetwork.com Flow chemistry, in particular, offers significant advantages in terms of safety, scalability, and process control, especially for reactions involving hazardous reagents or intermediates. durham.ac.ukdurham.ac.ukbeilstein-journals.orgrsc.org

The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms. nus.edu.sgresearchgate.netinnovationnewsnetwork.com For instance, the nitration, bromination, and reduction steps often involved in the synthesis of such compounds can be performed more safely and efficiently in a continuous flow reactor. This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and purities. durham.ac.ukdurham.ac.ukbeilstein-journals.orgrsc.org

Automated synthesis platforms, which combine robotics with artificial intelligence, are also becoming increasingly prevalent in drug discovery and materials science. researchgate.netsigmaaldrich.com Integrating the synthesis of this compound derivatives into such platforms would enable the rapid generation of large and diverse chemical libraries for high-throughput screening. researchgate.netsigmaaldrich.com This would accelerate the discovery of new molecules with desired biological activities or material properties. biocrick.com

Advanced Computational Design of Derivatives and Assemblies

Computational chemistry provides a powerful toolkit for predicting the properties of molecules and materials, thereby guiding experimental efforts. For this compound, advanced computational methods can be employed to design novel derivatives and predict their behavior in larger molecular assemblies.

Density functional theory (DFT) and other quantum chemical methods can be used to calculate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. acs.org This information can help in understanding the influence of the halogen substituents on the molecule's properties and in predicting the outcomes of chemical reactions.

Molecular dynamics (MD) simulations can be used to study the conformational landscape of this compound and its interactions with other molecules, including solvents and biological macromolecules. This is particularly relevant for understanding how the molecule might behave in different environments and for designing molecules with specific binding affinities.

Furthermore, computational methods can be used to explore the potential of this compound as a building block for self-assembling systems. By modeling the intermolecular interactions, such as halogen bonding and π-stacking, it is possible to predict how these molecules will arrange themselves in the solid state, paving the way for the rational design of new materials with desired crystal structures and properties. mdpi.comsemanticscholar.org

Investigation of Solid-State Reactivity and Phase Transitions

The arrangement of molecules in the solid state can have a profound impact on their physical and chemical properties. The presence of multiple halogen atoms in this compound makes it an excellent candidate for studying solid-state phenomena, including polymorphism, phase transitions, and topochemical reactions.

Future research in this area will likely involve the growth of single crystals of this compound and its derivatives to determine their crystal structures using X-ray diffraction. mdpi.comsemanticscholar.orgnih.gov This will provide valuable insights into the intermolecular interactions that govern the packing of the molecules in the solid state. mdpi.comsemanticscholar.org The role of C-Br···π, C-H···Br, and Br···Br interactions in directing the crystal packing will be of particular interest. mdpi.com

By understanding the crystal engineering principles at play, it may be possible to design and synthesize new crystalline forms of the compound with tailored properties. This could include polymorphs with different melting points, solubilities, or even different solid-state reactivity. The study of how the crystal structure influences the reactivity of the molecule in the solid state is a fascinating area of research with potential applications in areas such as solid-state organic synthesis and the development of new smart materials.

Q & A

Q. What are the key considerations for synthesizing 3,4-Dibromo-5-fluorobenzylamine with high purity?

Methodological Answer: Synthesis of this compound requires careful control of halogenation and protection of the amine group. A plausible route involves:

- Bromination : Use selective brominating agents (e.g., NBS or Br₂ with FeBr₃) to avoid over-bromination. The fluorine atom at position 5 may direct bromination to positions 3 and 4 due to its electron-withdrawing effect.

- Amine Protection : Protect the benzylamine group using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent side reactions during bromination.

- Purification : Recrystallization from ethanol or methanol, as demonstrated for structurally similar bromo-fluorobenzylamine derivatives (e.g., 4-Bromo-2-fluorobenzylamine hydrochloride, mp 249–254°C) .

- Validation : Confirm purity via HPLC (≥95%) and elemental analysis.

Q. How can this compound be characterized using spectroscopic methods?

Methodological Answer: Key spectroscopic techniques include:

- ¹H/¹³C NMR : Expect splitting patterns due to coupling between fluorine and adjacent protons. For example, in 3,5-difluorobenzylamine, fluorine atoms induce distinct splitting in aromatic protons .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z ≈ 293 (C₇H₅Br₂FN) with isotopic patterns characteristic of bromine (1:2:1 for two Br atoms).

- IR Spectroscopy : Confirm the presence of NH₂ (stretch ~3300 cm⁻¹) and C-Br (~600 cm⁻¹).

- X-ray Crystallography : Resolve ambiguities in regiochemistry, as done for related dibromo-difluorotoluene derivatives .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation, as brominated aromatics are prone to light-induced decomposition.

- Temperature : Store at 2–8°C; elevated temperatures may lead to debromination or amine oxidation.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group. Stability data for analogs like 4-Bromo-3-fluorobenzyl bromide (>95% purity under inert gas) suggest similar precautions .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions involving this compound be addressed?

Methodological Answer: Regioselective cross-coupling (e.g., Suzuki-Miyaura) requires:

- Catalyst Optimization : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to favor coupling at less hindered bromine sites.

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reactivity of electron-deficient aryl bromides .

- Temperature Control : Lower temperatures (0–25°C) mitigate competing side reactions. For example, 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene achieved selectivity under controlled conditions .

Q. What computational approaches model the electronic effects of bromine and fluorine substituents on reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Fluorine’s electron-withdrawing effect lowers electron density at adjacent positions, while bromine enhances electrophilicity.

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict reaction sites, as applied to 3,5-dichloro-4-fluorobenzonitrile derivatives .

Q. How should contradictions in experimental data (e.g., NMR shifts vs. predicted values) be resolved?

Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography or high-resolution MS.

- Solvent Effects : Compare shifts in deuterated vs. non-deuterated solvents; DMSO-d₆ may induce hydrogen bonding with NH₂ .

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between target compound and byproducts, following protocols for 3,5-difluoro-2-hydroxybenzoic acid .

Q. What strategies mitigate low solubility of this compound in aqueous/organic media?

Methodological Answer:

- Co-Solvent Systems : Use DMSO:water (1:4) or THF:methanol mixtures.

- Derivatization : Convert the amine to a hydrochloride salt (e.g., 4-Bromo-2-fluorobenzylamine hydrochloride) for improved aqueous solubility .

- Surfactants : Employ Triton X-100 or cyclodextrins for colloidal dispersion, as demonstrated for halogenated aromatics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.